N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. One common approach is the Diels-Alder reaction, which is used to form the bicyclic core structure. This reaction involves the cycloaddition of a furan with an olefinic or acetylenic dienophile . The resulting intermediate can then be further functionalized to introduce the bromo and fluoro substituents on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Photochemistry can also be employed to access new building blocks via [2 + 2] cycloaddition .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms (bromo and fluoro) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The presence of bromo and fluoro groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(2-fluorophenyl)ethan-1-one
- 1-(2-bromo-5-fluorophenyl)-2-pyrrolidinone
- 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile
Uniqueness
N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific bicyclic structure and the presence of both bromo and fluoro substituents. This combination of features can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C16H15BrFNO3 |
---|---|
Molecular Weight |
368.20 g/mol |
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C16H15BrFNO3/c1-15(2)9-5-6-16(15,13(21)12(9)20)14(22)19-11-4-3-8(18)7-10(11)17/h3-4,7,9H,5-6H2,1-2H3,(H,19,22) |
InChI Key |
YDXFANZMKWQYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C(=O)NC3=C(C=C(C=C3)F)Br)C |
Origin of Product |
United States |
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